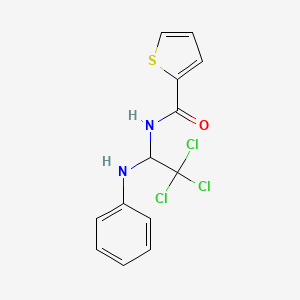
N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide, commonly known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have shown promising results in preclinical studies for their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
作用机制
The mechanism of action of CI-994 involves its ability to inhibit the activity of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide enzymes, particularly N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide1 and N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide3. By inhibiting N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide activity, CI-994 can lead to the accumulation of acetylated histones, which can alter the expression of genes involved in cell growth, differentiation, and apoptosis. In addition, CI-994 can also induce the expression of pro-apoptotic genes, such as Bax and Bak, while suppressing the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, CI-994 can sensitize cancer cells to the effects of chemotherapy and radiation therapy, making them more susceptible to treatment.
实验室实验的优点和局限性
One of the advantages of using CI-994 in lab experiments is its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, which can provide valuable insights into the molecular mechanisms involved in cancer development and progression. However, one of the limitations of using CI-994 is its potential toxicity, particularly at higher doses, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of CI-994 in cancer treatment. One potential direction is the development of more potent and selective N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide inhibitors that can target specific N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide enzymes and minimize off-target effects. Another potential direction is the use of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide inhibitors in combination with other cancer therapies, such as immunotherapy, to enhance their efficacy. Finally, the use of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide inhibitors in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, is also an area of active research.
合成方法
The synthesis of CI-994 involves the reaction of 2-thiophenecarboxylic acid with 1-anilino-2,2,2-trichloroethanone in the presence of a base and a catalyst. The resulting compound is then purified by recrystallization to obtain the final product in high yield and purity.
科学研究应用
CI-994 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide enzymes, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide activity, CI-994 can lead to the accumulation of acetylated histones, which in turn can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N2OS/c14-13(15,16)12(17-9-5-2-1-3-6-9)18-11(19)10-7-4-8-20-10/h1-8,12,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAXADPLMZBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-phenylamino-ethyl)-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)